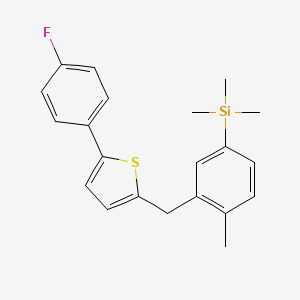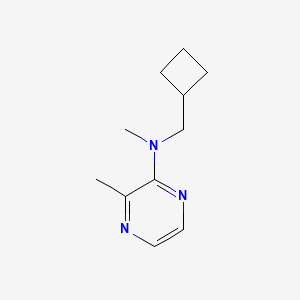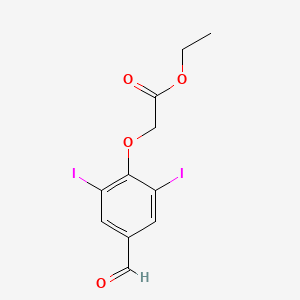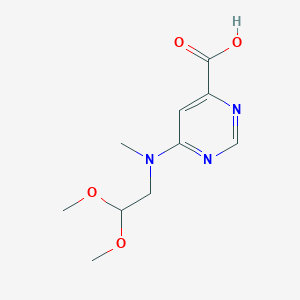
8-Bromo-2-(methoxycarbonyl)chroman-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-2-(methoxycarbonyl)chromane-6-carboxylic acid is an organic compound with the molecular formula C12H11BrO5 and a molecular weight of 315.12 g/mol . It is a derivative of chromane, a bicyclic structure consisting of a benzene ring fused to a tetrahydropyran ring. The presence of bromine, methoxycarbonyl, and carboxylic acid functional groups makes this compound versatile for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2-(methoxycarbonyl)chromane-6-carboxylic acid can be achieved through a multi-step process. One common method involves the bromination of chromane derivatives followed by esterification and carboxylation reactions. For example, starting with 6-bromochromone-2-carboxylic acid, the compound can be synthesized using a microwave-assisted process that involves the addition of ethyl oxalate and a base, followed by the addition of hydrochloric acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-2-(methoxycarbonyl)chromane-6-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Esterification and Hydrolysis: The methoxycarbonyl group can undergo esterification and hydrolysis reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Esterification: Reagents like methanol and sulfuric acid are commonly used.
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while esterification can produce different esters.
Scientific Research Applications
8-Bromo-2-(methoxycarbonyl)chromane-6-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-Bromo-2-(methoxycarbonyl)chromane-6-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and functional groups allow it to participate in various biochemical pathways. For example, it can act as an inhibitor or activator of certain enzymes, affecting their activity and function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
6-Bromochromone-2-carboxylic acid: A closely related compound with similar structural features.
2-(Methoxycarbonyl)chromane-6-carboxylic acid: Lacks the bromine atom but shares other functional groups.
8-Bromo-2-(hydroxycarbonyl)chromane-6-carboxylic acid: Similar structure with a hydroxyl group instead of a methoxy group.
Uniqueness: 8-Bromo-2-(methoxycarbonyl)chromane-6-carboxylic acid is unique due to the combination of its bromine atom and methoxycarbonyl group, which confer specific reactivity and properties. This makes it particularly useful in certain synthetic and research applications where these functional groups are advantageous.
Properties
Molecular Formula |
C12H11BrO5 |
|---|---|
Molecular Weight |
315.12 g/mol |
IUPAC Name |
8-bromo-2-methoxycarbonyl-3,4-dihydro-2H-chromene-6-carboxylic acid |
InChI |
InChI=1S/C12H11BrO5/c1-17-12(16)9-3-2-6-4-7(11(14)15)5-8(13)10(6)18-9/h4-5,9H,2-3H2,1H3,(H,14,15) |
InChI Key |
XHVJWCMEXVPAPM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC2=C(O1)C(=CC(=C2)C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Bicyclo[2.1.0]pentan-1-amine hydrochloride](/img/structure/B14886274.png)








![Ethyl 2,5-dimethyl-4-oxo-2-(thiophen-2-yl)-1,2,3,4-tetrahydrothieno[3,4-d]pyrimidine-7-carboxylate](/img/structure/B14886347.png)
![2-(((3AR,4R,6R,6aS)-6-((5-amino-6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol](/img/structure/B14886348.png)

